molecular formula C23H22N2O4 B11305019 3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11305019
M. Wt: 390.4 g/mol
InChI Key: YIVSRHUDBSGCMR-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzofurans and benzoxazines, which undergo various functional group transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications. Its structural features may interact with biological targets, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O4/c1-5-8-25-17-11-16(6-7-18(17)28-12-20(25)26)24-23(27)22-15(4)21-14(3)9-13(2)10-19(21)29-22/h5-7,9-11H,1,8,12H2,2-4H3,(H,24,27)

InChI Key

YIVSRHUDBSGCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C)C)C

Origin of Product

United States

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